molecular formula C16H21NO B5702126 N,N-diethyl-2-(2-naphthyloxy)ethanamine

N,N-diethyl-2-(2-naphthyloxy)ethanamine

Cat. No.: B5702126
M. Wt: 243.34 g/mol
InChI Key: BRVNNKQDIMMXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(2-naphthyloxy)ethanamine is a tertiary amine derivative characterized by a diethylamino group linked to an ethanamine backbone substituted with a 2-naphthyloxy moiety. The naphthyl group enhances lipophilicity compared to phenyl-based analogs, which may influence pharmacokinetics, such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N,N-diethyl-2-naphthalen-2-yloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-3-17(4-2)11-12-18-16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVNNKQDIMMXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares N,N-diethyl-2-(2-naphthyloxy)ethanamine with structurally related compounds, emphasizing key differences in molecular features and biological activities:

Compound Molecular Formula Molecular Weight Biological Target/Activity Clinical/Experimental Stage Key References
This compound C₁₆H₂₁NO 243.35 g/mol Hypothesized: Anticancer, antimicrobial (inferred from naphthyl group's lipophilicity) Preclinical (structural analog studies)
DPPE (Tesmilifene) C₁₉H₂₅NO 283.41 g/mol Chemopotentiation, histamine antagonism, CYP3A4 inhibition; enhances doxorubicin efficacy Phase III trials (metastatic breast cancer)
N,N-Diethyl-2-[(2-methylquinazolin-4-yl)oxy]ethanamine (47) C₁₅H₂₀N₃O 258.34 g/mol Antiplasmodial (IC₅₀ = 1.2 µM vs. Plasmodium falciparum), low cytotoxicity (CC₅₀ > 50 µM) Preclinical
N,N-Diethyl-2-{[6-methoxy-2-(4-propoxyphenyl)quinazolin-4-yl]oxy}ethanamine (12a) C₂₅H₃₀N₃O₃ 428.53 g/mol NorA efflux pump inhibition (antibacterial vs. S. aureus), MIC = 0.5 µg/mL Preclinical
N,N-Dimethyl-2-phenoxyethanamine C₁₀H₁₅NO 165.23 g/mol Unspecified CNS modulation (inferred from phenoxyethylamine scaffold) Experimental

Key Structural and Functional Differences

Aromatic Substituents: The naphthyloxy group in the target compound confers greater lipophilicity than DPPE’s benzylphenoxy or quinazoline-based heterocycles. This may enhance blood-brain barrier penetration but reduce aqueous solubility . DPPE’s 4-(phenylmethyl)phenoxy group facilitates interactions with cytochrome P450 enzymes and histamine receptors, contributing to its chemopotentiating effects .

Biological Targets: DPPE: Modulates CYP3A4, antagonizes histamine binding, and synergizes with doxorubicin to target breast tumor-initiating cells . Quinoline-based NorA inhibitors (e.g., 12a): Disrupt bacterial efflux pumps, reversing antibiotic resistance in S. aureus .

Naphthyloxy analogs lack clinical data but may offer advantages in targeting lipid-rich tissues or intracellular pathogens due to enhanced lipophilicity .

Mechanistic Insights

  • DPPE : Binds to histamine-associated cytochrome P450 isoforms, altering metabolism of chemotherapeutic agents like doxorubicin. It also increases cerebral endothelial permeability, suggesting dual roles in oncology and neuropharmacology .
  • Naphthyloxy vs. Phenylmethylphenoxy: The naphthyl group’s extended π-system may improve binding to hydrophobic enzyme pockets or DNA, but this remains speculative without direct evidence .

Limitations and Conflicts

  • DPPE’s Paradoxical Clinical Results : Improved survival without tumor response reduction highlights gaps in understanding its cytoprotective mechanisms .
  • Lack of Direct Data on Naphthyloxy Analogs : Most evidence pertains to phenyl or heterocyclic derivatives, necessitating further studies on naphthyl-based compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.